tert-Butyl 3-(benzyl(methyl)amino)propanoate
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Overview
Description
tert-Butyl 3-(benzyl(methyl)amino)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butyl ester group and a benzyl(methyl)amino group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(benzyl(methyl)amino)propanoate typically involves the esterification of the corresponding carboxylic acid with tert-butyl alcohol. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous flow processes. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis. These systems allow for better control over reaction conditions and can lead to higher yields and purity compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(benzyl(methyl)amino)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
tert-Butyl 3-(benzyl(methyl)amino)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins
Mechanism of Action
The mechanism of action of tert-Butyl 3-(benzyl(methyl)amino)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The benzyl(methyl)amino group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(benzylamino)propanoate
- tert-Butyl 3-(methylamino)propanoate
- Benzyl 3-(methylamino)propanoate
Uniqueness
tert-Butyl 3-(benzyl(methyl)amino)propanoate is unique due to the presence of both a benzyl and a methyl group on the amino moiety. This dual substitution can enhance the compound’s lipophilicity and influence its reactivity and biological activity compared to similar compounds .
Properties
Molecular Formula |
C15H23NO2 |
---|---|
Molecular Weight |
249.35 g/mol |
IUPAC Name |
tert-butyl 3-[benzyl(methyl)amino]propanoate |
InChI |
InChI=1S/C15H23NO2/c1-15(2,3)18-14(17)10-11-16(4)12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3 |
InChI Key |
BQYFORSGNZYYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCN(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
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